Methyl 3-amino-5-hydroxybenzoate
Overview
Description
Methyl 3-amino-5-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring both amino and hydroxyl functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or distillation are used to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-5-hydroxybenzaldehyde.
Reduction: Formation of 3-amino-5-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 3-hydroxy-2-methoxybenzoate
- Methyl 3,5-dihydroxybenzoate
Comparison: Methyl 3-amino-5-hydroxybenzoate is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the amino group at the meta position relative to the hydroxyl group allows for unique substitution patterns and interactions with biological targets .
Properties
IUPAC Name |
methyl 3-amino-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNGQQIFOZYIRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498278 | |
Record name | Methyl 3-amino-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-80-2 | |
Record name | Methyl 3-amino-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-AMINO-5-HYDROXYBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 3-amino-5-hydroxybenzoate used in the synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives?
A1: this compound serves as a valuable starting material in the multi-step synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives. Its structure allows for the controlled introduction of chlorine atoms at specific positions on the aromatic ring. [] This is because the methyl ester group provides a level of protection during the chlorination reaction, preventing unwanted modifications at the carboxylic acid group. The specific positioning of chlorine atoms is often crucial for the biological activity of these derivatives as potential antibiotics. []
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